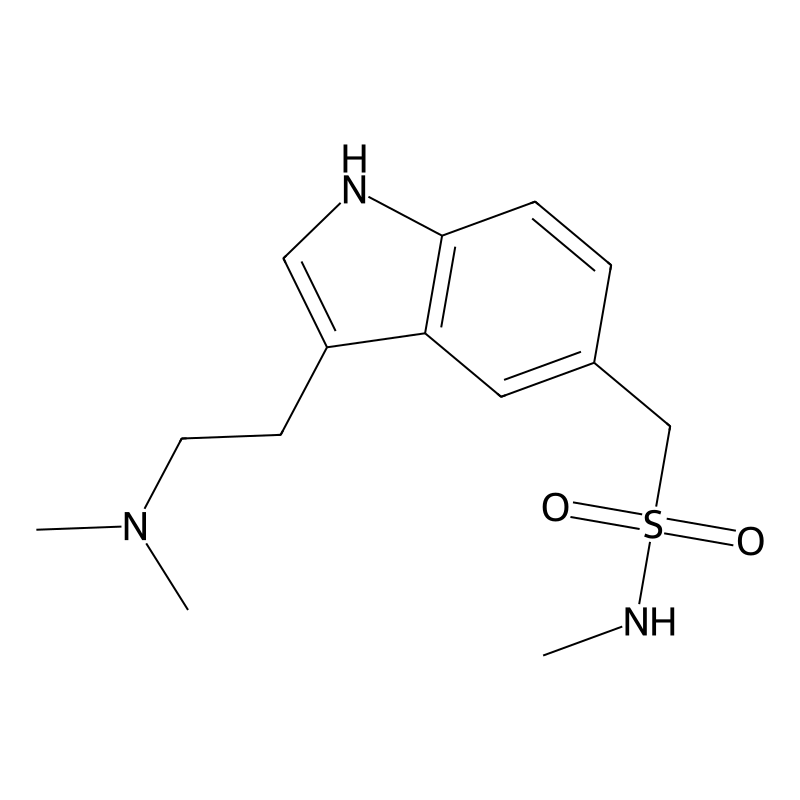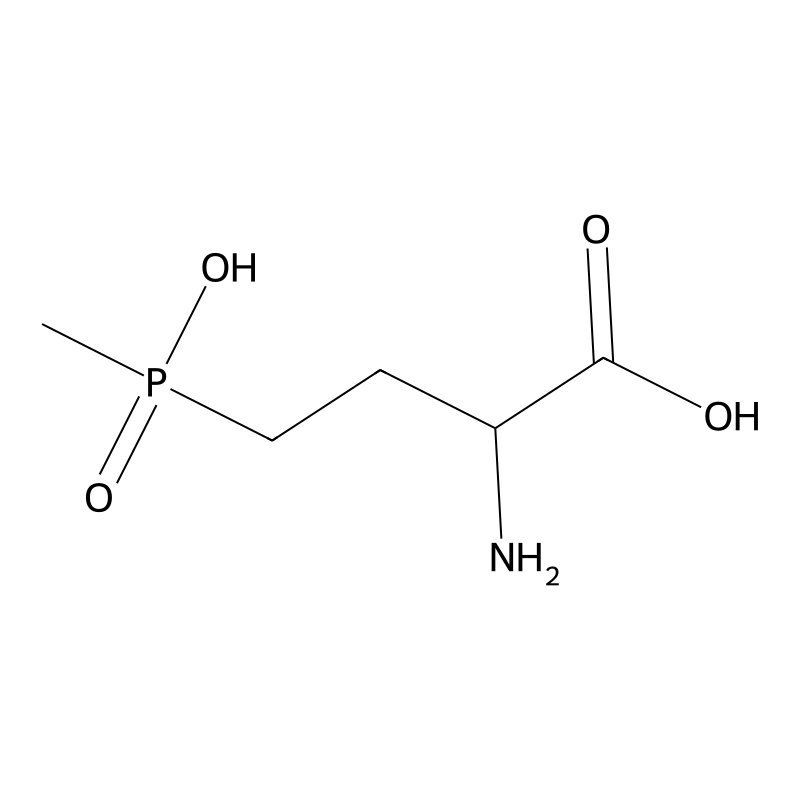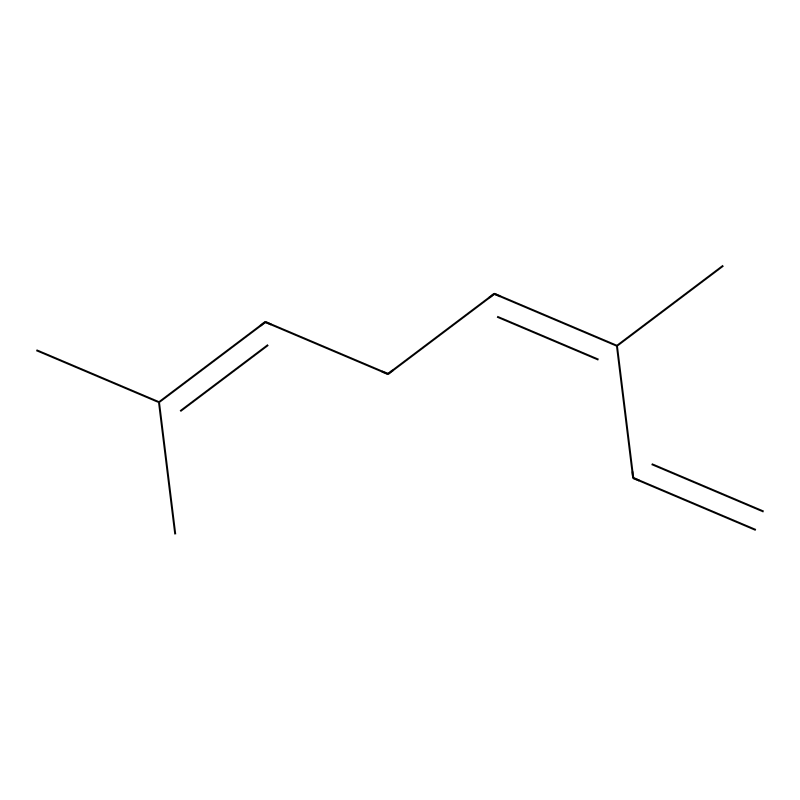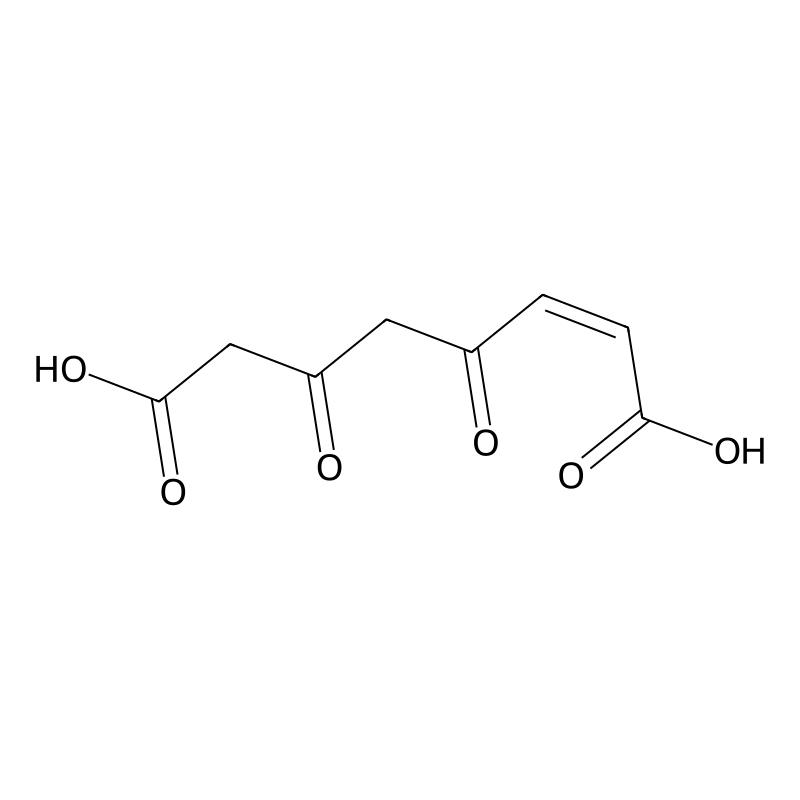N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
Catalog No.
S3071364
CAS No.
2034207-94-6
M.F
C16H24N4O3S
M. Wt
352.45
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2034207-94-6
Product Name
N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
IUPAC Name
N-[1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Molecular Formula
C16H24N4O3S
Molecular Weight
352.45
InChI
InChI=1S/C16H24N4O3S/c1-11-4-5-15(19-18-11)23-13-6-8-20(10-13)16(22)14(7-9-24-3)17-12(2)21/h4-5,13-14H,6-10H2,1-3H3,(H,17,21)
InChI Key
YTYYHVNUFYUNNW-UHFFFAOYSA-N
SMILES
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(CCSC)NC(=O)C
Solubility
not available
- Origin: The origin of this specific compound is unknown. It's not a commercially available compound and there is no scientific literature directly referencing it.
- Significance: Due to the lack of information, its significance in scientific research cannot be determined.
Molecular Structure Analysis
- Key features: The structure contains several functional groups:
- Amide (CONH2): responsible for bonding with other molecules and contributing to hydrogen bonding. ()
- Pyrrolidinone ring (five-membered ring with nitrogen and oxygen): may play a role in biological activity depending on the context.
- Methylthio group (SCH3): contributes to lipophilicity (fat solubility) and may be a site for metabolic modification.
- Methylpyridazine ring (aromatic ring with two nitrogen atoms): its specific role depends on the position of the methyl group (position 3 in this case).
Chemical Reactions Analysis
- Due to the lack of specific research on this compound, its synthesis and other relevant reactions are unknown.
Physical And Chemical Properties Analysis
- No data available on melting point, boiling point, solubility, or stability.
- No information available regarding its biological activity or mechanism of action.
- Safety information is not available. However, based on the structure, some general points can be made:
- The presence of the amide group suggests moderate to high solubility in water.
- The methylthio group may raise concerns about potential for skin or respiratory irritation upon contact.
XLogP3
0.6
Dates
Modify: 2023-08-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








